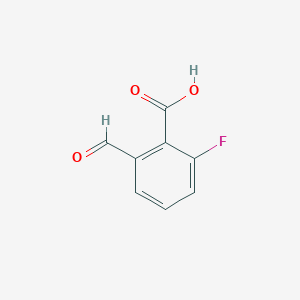

2-Fluoro-6-formylbenzoic acid

Description

Contextualization within Fluorinated Aromatic Carboxylic Acid Chemistry

Fluorinated aromatic carboxylic acids represent a significant class of compounds in medicinal chemistry, agrochemicals, and materials science. The introduction of fluorine atoms into an organic molecule can dramatically alter its physical, chemical, and biological properties. hokudai.ac.jp This is often due to fluorine's high electronegativity, which can influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring.

These compounds are often utilized as building blocks in the synthesis of more complex molecules. hokudai.ac.jp For instance, they can serve as precursors for the creation of novel pharmaceuticals and high-performance materials. The development of efficient synthetic methods, such as organic electrolysis, has made a wider variety of these valuable compounds more accessible for research and industrial applications. hokudai.ac.jp

Strategic Importance of Ortho-Disubstitution Patterns in Molecular Design

The arrangement of substituents on a benzene (B151609) ring plays a crucial role in determining a molecule's properties and reactivity. The ortho-disubstitution pattern, where two functional groups are located on adjacent carbon atoms (the 1 and 2 positions), is of particular strategic importance. vaia.comwikipedia.org This proximity can lead to intramolecular interactions, such as hydrogen bonding, which can influence the molecule's conformation and stability.

Furthermore, the ortho arrangement can create steric hindrance, which can direct the course of chemical reactions and affect the molecule's ability to interact with biological targets. fiveable.me In the case of 2-fluoro-6-formylbenzoic acid, the ortho-positioning of the fluorine atom and the formyl group relative to the carboxylic acid creates a specific chemical environment that can be exploited in the design of new molecules with desired functionalities. This precise spatial relationship is a key consideration in the fields of drug discovery and materials science, where fine-tuning molecular architecture is essential for achieving specific outcomes. vaia.com

Overview of Research Trajectories for this compound

Research involving this compound and related compounds has followed several key trajectories. One major area of focus is its use as a versatile intermediate in organic synthesis. The aldehyde and carboxylic acid functionalities allow for a wide range of chemical transformations, making it a valuable starting material for constructing more elaborate molecular frameworks.

Another significant research avenue is the exploration of its potential biological activity. While this article will not delve into specific therapeutic applications, the structural motifs present in this compound are common in molecules of medicinal interest. For example, the related compound 2-fluoro-6-methylbenzoic acid is a key building block in the synthesis of Avacopan, a treatment for certain types of vasculitis. ossila.com This highlights the potential of ortho-substituted fluorinated benzoic acids in the development of new therapeutic agents.

Furthermore, studies on similar molecules, such as 2-fluoro-4-hydroxy benzoic acid, have investigated their conformational properties, providing insights into how the interplay of different functional groups affects molecular structure and behavior. mdpi.com Spectroscopic and computational studies are crucial in this regard, helping to elucidate the intricate details of these molecules at the atomic level.

Interactive Data Table

Below is a table summarizing key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅FO₃ |

| Molecular Weight | 168.12 g/mol |

| CAS Number | Not explicitly found for this compound in the provided search results. |

| SMILES | C1=CC(=C(C(=C1)F)C(=O)O)C=O |

| InChIKey | UUESLKYWZWGMBV-UHFFFAOYSA-N |

Properties

IUPAC Name |

2-fluoro-6-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUESLKYWZWGMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289266-50-7 | |

| Record name | 2-fluoro-6-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Fluoro 6 Formylbenzoic Acid

Classical and Conventional Synthesis Pathways

Conventional synthetic approaches to 2-Fluoro-6-formylbenzoic acid often rely on multi-step sequences starting from readily available precursors. These methods, while established, may involve harsh reaction conditions and generate significant waste.

Multi-step Approaches from Readily Available Precursors

A common strategy involves the modification of substituted toluenes. For instance, the synthesis can commence from 2-fluoro-6-methylbenzoic acid. This precursor can undergo a series of reactions, including the protection of the carboxylic acid group, followed by the functionalization of the methyl group. One potential pathway involves the radical bromination of the methyl group, which can then be converted to the aldehyde functionality through various methods, such as the Sommelet reaction or by hydrolysis of the corresponding dibromomethyl derivative. Subsequent deprotection of the carboxylic acid would yield the final product.

Another plausible multi-step route could start from 2-fluorotoluene (B1218778). Nitration of 2-fluorotoluene would yield a mixture of isomers, with the desired 2-fluoro-6-nitrotoluene (B1294474) being a potential, albeit minor, product. Separation of this isomer, followed by oxidation of the methyl group to a carboxylic acid and reduction of the nitro group to an amine, would provide 2-amino-6-fluorobenzoic acid. The amino group could then be converted to a formyl group via a Sandmeyer-type reaction using formaldehyde (B43269) or its equivalents.

The synthesis of related fluorinated anthranilic acids has been achieved starting from 2-fluoroaminobenzene. orgsyn.org This suggests that a similar pathway involving the introduction of a carboxyl and a formyl group precursor onto the fluorinated aniline (B41778) ring could be a viable, though complex, route.

| Starting Material | Key Intermediates | Potential Final Step |

| 2-Fluoro-6-methylbenzoic acid | 2-Fluoro-6-(bromomethyl)benzoic acid ester, this compound ester | Deprotection |

| 2-Fluorotoluene | 2-Fluoro-6-nitrotoluene, 2-Fluoro-6-nitrobenzoic acid, 2-Amino-6-fluorobenzoic acid | Formylation |

| 2-Fluoroaminobenzene | Halogenated 2-fluoroaniline (B146934) derivatives | Introduction of carboxyl and formyl groups |

Oxidation and Halogenation Strategies

Oxidation plays a crucial role in the synthesis of this compound, particularly in the conversion of a methyl or hydroxymethyl group to a carboxylic acid or an aldehyde. For instance, if the synthesis proceeds via 2-fluoro-6-methylbenzaldehyde, a selective oxidation of the aldehyde to a carboxylic acid would be the final step. Various oxidizing agents can be employed for this transformation, with reagents like potassium permanganate (B83412) or chromic acid being classical choices. However, milder and more selective methods, such as the Pinnick oxidation using sodium chlorite, are often preferred to avoid over-oxidation or side reactions.

A notable example of a relevant oxidation is the preparation of 2-fluorobenzoic acid from 2-fluorobenzaldehyde, which has been achieved with a high yield of 95% using a catalytic system of copper(II) acetate (B1210297) and cobalt(II) acetate in the presence of oxygen. chemicalbook.com This suggests that a similar catalytic oxidation could be applied to a suitably substituted benzaldehyde (B42025) to form the target molecule.

Halogenation, particularly bromination, is a key step in functionalizing the precursor 2-fluoro-6-methylbenzoic acid. The methyl group can be subjected to radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator to form 2-fluoro-6-(bromomethyl)benzoic acid, which is a versatile intermediate for the introduction of the formyl group. ossila.com

| Reaction Type | Precursor | Reagents and Conditions | Product |

| Oxidation | 2-Fluoro-6-methylbenzaldehyde | KMnO4 or CrO3 | This compound |

| Oxidation | 2-Fluorobenzaldehyde | O2, Cu(OAc)2, Co(OAc)2, 70°C | 2-Fluorobenzoic acid |

| Halogenation | 2-Fluoro-6-methylbenzoic acid | NBS, radical initiator | 2-Fluoro-6-(bromomethyl)benzoic acid |

Formylation Techniques for Benzoic Acid Derivatives

The introduction of a formyl group onto a benzoic acid derivative is a challenging yet critical step in the synthesis of this compound. Direct formylation of 2-fluorobenzoic acid at the 6-position is difficult due to the deactivating nature of the carboxylic acid group and the steric hindrance from the ortho-fluoro substituent.

One of the most common formylation methods is the Vilsmeier-Haack reaction, which typically employs a mixture of phosphorus oxychloride and a disubstituted formamide, such as N,N-dimethylformamide (DMF). This reaction is generally effective for electron-rich aromatic systems. For a deactivated ring like 2-fluorobenzoic acid, harsh reaction conditions might be necessary, which could lead to low yields and side products. Protecting the carboxylic acid group as an ester could potentially improve the outcome of the Vilsmeier-Haack formylation.

Alternatively, ortho-lithiation of a protected 2-fluorobenzoic acid derivative, followed by quenching with a formylating agent like DMF or ethyl chloroformate, could be a viable strategy. However, directing the lithiation specifically to the 6-position in the presence of the fluorine atom at the 2-position would require careful control of the directing groups and reaction conditions.

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods for the preparation of highly functionalized aromatic compounds like this compound. These approaches often involve the use of transition metal catalysts and advanced fluorination techniques.

Transition Metal-Catalyzed Functionalization Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of substituted benzoic acids. Palladium-catalyzed carbonylation reactions, for example, can be used to introduce a carboxylic acid group into an aromatic ring. A potential route to this compound could involve the carbonylation of a 2-fluoro-6-halobenzaldehyde derivative. For instance, 2-bromo-6-fluorobenzaldehyde (B104081) could be subjected to a palladium-catalyzed carbonylation with carbon monoxide and a suitable nucleophile to introduce the carboxylic acid moiety. The use of N-formylsaccharin as a CO source in palladium-catalyzed fluorocarbonylation offers a milder and safer alternative to gaseous carbon monoxide. organic-chemistry.org

Furthermore, palladium-catalyzed intramolecular direct arylation of benzoic acids has been reported, which involves a tandem decarboxylation and C-H activation. nih.gov While not directly applicable to the synthesis of the target molecule, this highlights the potential of palladium catalysis in manipulating benzoic acid derivatives.

| Catalytic Reaction | Substrate | Catalyst/Reagents | Product |

| Carbonylation | 2-Bromo-6-fluorobenzaldehyde | Pd catalyst, CO | This compound |

| Fluorocarbonylation | Aryl Halide | Pd catalyst, N-Formylsaccharin, KF | Acyl Fluoride (B91410) |

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination is a powerful tool for the introduction of fluorine atoms into aromatic rings. Recent advancements have focused on the use of hypervalent iodine reagents as precursors for fluorination. A facile, transition-metal-free synthesis of 2-fluorobenzoic acids has been developed through the nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. arkat-usa.org This method could potentially be adapted to a precursor containing a formyl or a protected formyl group at the desired position.

For example, a 2-iodo-6-formylbenzoic acid derivative could be converted into a 1-arylbenziodoxolone and subsequently treated with a fluoride source, such as cesium fluoride (CsF), to yield this compound. The efficiency of this reaction can be influenced by the substituents on the aryl group of the benziodoxolone and the reaction conditions. The use of a 5-nitro-substituted benziodoxole has been shown to be an efficient precursor for the synthesis of the corresponding 2-fluoro-5-nitrobenzoic acid with a high yield of 89%. arkat-usa.org

| Precursor | Reagents and Conditions | Product | Yield |

| 1-Aryl-5-nitrobenziodoxolone | CsF, DMSO | 2-Fluoro-5-nitrobenzoic acid | 89% |

| 1-Arylbenziodoxolone | CsF, DMF, 150°C | 2-Fluorobenzoic acid | Low (8%) |

Ortho-Lithiation and Directed Metalation Strategies in Halogenated Benzoic Acids

Directed ortho-lithiation has emerged as a powerful and widely utilized strategy for the regioselective synthesis of polysubstituted aromatic compounds. oup.comwikipedia.orgddugu.ac.in This methodology leverages the ability of certain functional groups to direct deprotonation to an adjacent ortho position, thereby creating a nucleophilic center that can be trapped by various electrophiles. In the context of halogenated benzoic acids, the carboxylate group itself can act as a potent ortho-directing group. researchgate.netneliti.com

The process typically involves treating the substituted benzoic acid with a strong lithium amide base, such as lithium diisopropylamide (LDA), or an alkyllithium reagent in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). oup.comresearchgate.net For instance, benzoic acid can be converted to its ortho-lithiated species under conditions of sec-butyllithium (B1581126) (s-BuLi) and TMEDA in tetrahydrofuran (B95107) (THF) at low temperatures. oup.com This dianion can then react with an appropriate electrophile to introduce a substituent at the C-2 position.

In the case of halogenated benzoic acids, the interplay between the directing effects of the carboxylate and the halogen substituent is a critical consideration. Studies have shown that for meta-substituted chloro- and fluorobenzoic acids, a complementary directing effect is observed, leading to lithiation at the position flanked by both the carboxylate and the halogen. oup.comwikipedia.orgddugu.ac.in This synergistic effect is advantageous for the synthesis of 2,3-disubstituted benzoic acids.

The relative directing ability of different functional groups has been a subject of investigation. Intramolecular competition experiments have established a hierarchy of directing groups, with the carboxylic acid group demonstrating an intermediate capacity. oup.comwikipedia.orgddugu.ac.in The choice of the lithiating agent can also influence the regioselectivity of the metalation, offering a tool for synthetic chemists to control the outcome of the reaction. neliti.com

| Reagent System | Substrate | Outcome | Reference |

| s-BuLi/TMEDA | 2-Methoxybenzoic Acid | Deprotonation ortho to the carboxylate | neliti.com |

| n-BuLi/t-BuOK | 2-Methoxybenzoic Acid | Reversal of regioselectivity | neliti.com |

| LDA or LTMP | 3-Chloro/Bromobenzoic Acids | Generation of lithium 3-chloro/bromo-2-lithiobenzoates | researchgate.net |

Challenges and Considerations in Synthetic Efficacy

The synthesis of intricately substituted molecules like this compound is fraught with challenges that demand careful consideration and optimization of reaction conditions. These challenges primarily revolve around achieving the desired regioselectivity, managing stereochemical outcomes in derivative synthesis, and implementing effective protecting group strategies.

Regioselectivity Control in Ortho-Substituted Aromatic Systems

Achieving precise regioselectivity is a cornerstone of synthetic organic chemistry, particularly in the construction of polysubstituted aromatic rings. In ortho-substituted systems, the existing substituents exert a profound influence on the position of subsequent functionalization. The interplay of electronic and steric effects of the directing groups dictates the site of reaction.

In the context of directed ortho-metalation of benzoic acids, the carboxylate group is a powerful directing group, facilitating lithiation at the adjacent ortho position. creative-peptides.com This effect is crucial for the introduction of substituents at the C-2 and C-6 positions. However, when other substituents are present on the ring, their own directing effects can either reinforce or compete with that of the carboxylate. For instance, in meta-substituted benzoic acids containing a fluoro or chloro group, a cooperative effect is often observed, leading to deprotonation at the position between the two substituents. oup.comwikipedia.orgddugu.ac.in

The choice of the metalating agent and reaction conditions can also be leveraged to control regioselectivity. For example, in the case of 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA results in deprotonation exclusively at the position ortho to the carboxylate, while using n-BuLi/t-BuOK leads to a reversal of this selectivity. youtube.com This highlights the subtle yet significant role of the reagent system in directing the metalation.

Table of Directing Group Effects in Ortho-Lithiation:

| Directing Group | Position of Lithiation | Notes |

| Carboxylate (-COO-) | Ortho | Powerful directing group. |

| Methoxy (-OCH3) | Ortho | Can compete with or complement the carboxylate group. |

| Fluoro (-F) | Ortho | Can exhibit a complementary directing effect with the carboxylate group. |

| Chloro (-Cl) | Ortho | Similar to fluoro, can show a complementary directing effect. |

Stereochemical Aspects and Diastereoselectivity in Derivative Synthesis

The synthesis of derivatives of this compound can introduce stereochemical complexities, particularly when new chiral centers are created. The presence of the ortho-substituents can significantly influence the stereochemical outcome of reactions.

One important stereochemical consideration in ortho-substituted benzoic acids is the phenomenon of atropisomerism. Due to steric hindrance between bulky ortho-substituents, the rotation around the single bond connecting the carboxyl group to the benzene (B151609) ring can be restricted. If the barrier to rotation is sufficiently high, stable rotational isomers, or atropisomers, can be isolated. This is particularly relevant in highly substituted systems.

Furthermore, in the synthesis of derivatives where the formyl group undergoes nucleophilic addition, the existing ortho-fluoro and carboxylate groups can influence the diastereoselectivity of the reaction. The facial selectivity of the approach of the nucleophile to the carbonyl group can be biased by the steric and electronic nature of the neighboring substituents. While specific studies on the diastereoselectivity in derivatives of this compound are not extensively documented, the principles of stereocontrol in nucleophilic additions to aldehydes are well-established and would be a critical consideration in any synthetic route.

Protective Group Chemistry for Selective Functionalization

In the synthesis of multifunctional molecules like this compound, the use of protecting groups is often indispensable. Protecting groups are temporary modifications of a functional group that render it inert to a specific set of reaction conditions, allowing for selective transformations at other sites in the molecule.

The carboxylic acid functionality, with its acidic proton, is incompatible with many organometallic reagents, such as Grignard and organolithium reagents, which are strong bases. oup.com Therefore, it is often necessary to protect the carboxylic acid group before carrying out reactions such as ortho-lithiation followed by formylation. Common protecting groups for carboxylic acids include esters, such as methyl, ethyl, or benzyl (B1604629) esters, and oxazolines. oup.com The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal without affecting other functional groups in the molecule.

Interestingly, some directed ortho-lithiation reactions of benzoic acids can be performed without the need for protecting the carboxylic acid group. researchgate.net This is achieved by using a sufficient excess of the strong base to deprotonate both the carboxylic acid and the ortho-position.

The formyl group is also reactive and may require protection during certain synthetic transformations. Acetals are common protecting groups for aldehydes. An effective protecting group strategy for the synthesis of this compound would require careful planning to ensure the selective protection and deprotection of the carboxylic acid and formyl groups at the appropriate stages of the synthetic sequence.

Table of Common Protecting Groups:

| Functional Group | Protecting Group | Deprotection Conditions |

| Carboxylic Acid | Methyl/Ethyl Ester | Acid or base hydrolysis |

| Carboxylic Acid | Benzyl Ester | Hydrogenolysis |

| Carboxylic Acid | tert-Butyl Ester | Acid-catalyzed cleavage |

| Carboxylic Acid | Oxazoline | Acidic hydrolysis |

| Aldehyde (Formyl) | Acetal/Ketal | Acidic hydrolysis |

Elucidating Reaction Chemistry and Derivatization Pathways of 2 Fluoro 6 Formylbenzoic Acid

Reactivity of the Formyl Group

The formyl group, an aromatic aldehyde, is an electrophilic center that readily participates in a variety of nucleophilic addition and condensation reactions. Its reactivity can be enhanced by catalysts that increase the electrophilicity of the carbonyl carbon.

The formyl group of 2-fluoro-6-formylbenzoic acid readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comchemistrysteps.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.com The process is typically catalyzed by mild acids, which protonate the carbonyl oxygen, making the carbonyl carbon a better electrophile for the amine to attack. masterorganicchemistry.comchemistrysteps.com

Commonly, these reactions are carried out in solvents like ethanol (B145695) with a catalytic amount of glacial acetic acid to facilitate the formation of functionalized derivatives. The general mechanism for acid-catalyzed imine formation proceeds through a sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation steps. masterorganicchemistry.com For certain substrates, catalysts such as pyrrolidine (B122466) have been used to promote efficient aldimine synthesis under simple, metal- and acid-free conditions. organic-chemistry.org In some cases, Lewis acids like Ytterbium triflate (Yb(OTf)₃) can be employed to enhance the electrophilicity of the formyl group, promoting cyclocondensation with nucleophiles such as urea (B33335) or thiourea.

Table 1: Examples of Condensation Reactions

| Reactant | Catalyst | Product Type | Reference |

|---|---|---|---|

| Primary Amines | Glacial Acetic Acid | Imine (Schiff Base) | |

| Hydrazides | Glacial Acetic Acid | N-acylhydrazone | |

| Urea/Thiourea | Ytterbium triflate (Yb(OTf)₃) | Heterocycle | |

| Various Amines | Pyrrolidine | Aldimine | organic-chemistry.org |

The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using various reducing agents. This transformation is a common step in synthetic pathways requiring a benzyl (B1604629) alcohol moiety. The choice of reducing agent is crucial to avoid the simultaneous reduction of the carboxylic acid group.

Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) are capable of reducing both aldehydes and carboxylic acids to primary alcohols. libretexts.orgharvard.edu Therefore, milder or more selective reagents are often preferred if only the aldehyde is to be reduced. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this selective reduction, as it is generally not strong enough to reduce carboxylic acids or esters. libretexts.org Other specialized reagents, such as Diisobutylaluminum hydride (DIBAL-H), can also be used, often at low temperatures like -78°C, to prevent side reactions and over-reduction. youtube.com The primary side reaction of concern is the over-reduction of the starting material or the intermediate aldehyde to an alcohol. youtube.com

Table 2: Reducing Agents for Formyl Group Transformation

| Reducing Agent | Selectivity | Product | Reference |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Reduces aldehydes/ketones, not carboxylic acids | 2-Fluoro-6-(hydroxymethyl)benzoic acid | libretexts.org |

| Lithium aluminum hydride (LiAlH₄) | Reduces both aldehydes and carboxylic acids | 2-Fluoro-1,3-benzenedimethanol | libretexts.orgharvard.edu |

| Diisobutylaluminum hydride (DIBAL-H) | Can be selective for aldehydes at low temperatures | 2-Fluoro-6-(hydroxymethyl)benzoic acid | youtube.com |

The Wittig reaction provides a powerful method for converting the formyl group of this compound into an alkene. organic-chemistry.orgwikipedia.orgnih.gov This reaction involves treating the aldehyde with a phosphorus ylide, also known as a Wittig reagent (e.g., Ph₃P=CHR). nih.govmasterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and a stable phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (where R is an alkyl group) are more reactive and typically lead to (Z)-alkenes (cis). organic-chemistry.org

Stabilized ylides (where R is an electron-withdrawing group like an ester or ketone) are less reactive and generally yield (E)-alkenes (trans). organic-chemistry.orgorgsyn.org

This reaction is highly versatile and allows for the introduction of a wide variety of substituted vinyl groups in place of the formyl group. masterorganicchemistry.com

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a range of derivatives, primarily through reactions at the carbonyl carbon.

The carboxylic acid group of this compound can be readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science. ossila.com

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive derivative like an acyl chloride.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Due to the lower reactivity of carboxylic acids compared to their activated derivatives, this reaction often requires the use of coupling reagents to facilitate the formation of the amide bond. A widely used method involves reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine). This combination activates the carboxylic acid, allowing for efficient amide bond formation even with moderately reactive amines. The carboxylic acid group of a related compound, 2-fluoro-6-methylbenzoic acid, has been successfully used in amidation reactions to synthesize inhibitors of biological targets. ossila.com

Table 3: Common Reagents for Esterification and Amidation

| Transformation | Reagents | Base | Product Type | Reference |

|---|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄) | Ester | organic-chemistry.org |

| Amidation | Amine (e.g., 2,6-dimethyl benzylamine) | DIEA | Amide | |

| Amidation | Amine | None (direct thermal condensation) | Amide | mdpi.com |

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). While thermodynamically favorable, the uncatalyzed reaction is often kinetically slow and requires significant heat. nih.gov The reaction is facilitated if the resulting carbanion intermediate can be stabilized by an adjacent electron-withdrawing group.

For aromatic carboxylic acids, decarboxylation is generally difficult and requires harsh conditions or specific catalytic systems. Methods like the Krapcho decarboxylation are typically used for esters with an electron-withdrawing group in the β-position and may not be directly applicable. organic-chemistry.org In some research contexts, protodecarboxylation of heteroaromatic carboxylic acids has been achieved using a silver carbonate (Ag₂CO₃) catalyst in DMSO. organic-chemistry.org However, for a simple substituted benzoic acid like this compound, decarboxylation is not a commonly employed synthetic transformation under standard laboratory conditions, as other functional groups are more likely to react under the high temperatures or harsh conditions that would be required.

Aromatic Ring Reactivity and Substitution Dynamics

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of its three substituents. The formyl (-CHO) and carboxylic acid (-COOH) groups are strongly electron-withdrawing, while the fluorine (-F) atom exhibits a dual nature, withdrawing electrons through induction and donating electrons through resonance.

Electrophilic Aromatic Substitution (EAS) on the this compound ring is generally disfavored due to the cumulative deactivating effects of the three substituents. The electron-withdrawing nature of the formyl and carboxyl groups significantly reduces the nucleophilicity of the benzene ring, making it less susceptible to attack by electrophiles.

The directing effects of the substituents are as follows:

Fluorine (-F): As a halogen, fluorine is a deactivating group but directs incoming electrophiles to the ortho and para positions.

Carboxylic Acid (-COOH): This is a deactivating group that directs electrophiles to the meta position.

Formyl (-CHO): This is also a deactivating group that directs electrophiles to the meta position.

The positions on the ring are influenced by these competing effects. Position 3 is ortho to fluorine and meta to the formyl group. Position 5 is para to fluorine and meta to the carboxylic acid group. Position 4 is meta to both the fluorine and the formyl group. Due to the strong deactivation of the ring, forcing conditions would be required for any electrophilic substitution to occur, with substitution most likely predicted at the C3 and C5 positions where the ortho, para-directing influence of the fluorine atom can partially counteract the deactivation.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Position(s) |

|---|---|---|---|---|

| -COOH | 1 | Electron-Withdrawing | Deactivating | Meta (C3, C5) |

| -F | 2 | Inductively Withdrawing, Resonantly Donating | Deactivating | Ortho, Para (C3, C5) |

| -CHO | 6 | Electron-Withdrawing | Deactivating | Meta (C4) |

In contrast to its resistance to electrophilic attack, the aromatic ring of this compound is highly activated for Nucleophilic Aromatic Substitution (SNAr). This reactivity is primarily due to the presence of the strongly electron-withdrawing formyl and carboxylic acid groups positioned ortho to the fluorine atom.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the adjacent formyl and carboxyl groups, which lowers the activation energy for its formation. In the second step, the fluorine atom is eliminated as a fluoride (B91410) ion, restoring the aromaticity of the ring.

The fluorine atom is an excellent leaving group in SNAr reactions. Although the carbon-fluorine bond is strong, the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack. This activating effect often makes fluoroarenes more reactive in SNAr reactions than their chloro-, bromo-, or iodo- counterparts. masterorganicchemistry.com Studies on unprotected ortho-fluorobenzoic acids have demonstrated that the fluorine can be smoothly displaced by various nucleophiles, including organolithium and Grignard reagents, without the need for protecting the carboxylic acid group. researchgate.net

| Factor | Influence on SNAr Reactivity | Reason |

|---|---|---|

| Fluorine Leaving Group | High | The rate-determining step (nucleophilic attack) is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com |

| Ortho-Formyl Group | Activating | Strong electron-withdrawing group that stabilizes the negative charge of the Meisenheimer intermediate via resonance. |

| Ortho-Carboxyl Group | Activating | Strong electron-withdrawing group that stabilizes the Meisenheimer intermediate. |

Formation of Heterocyclic Scaffolds Utilizing this compound

The ortho-positioning of the formyl and carboxylic acid groups makes this compound a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve condensation with other molecules to build a new ring onto the existing benzene scaffold.

Fluorinated phthalides (or isobenzofuran-1(3H)-ones) can be synthesized from this compound. The general strategy involves the reaction of the aldehyde group with a nucleophile, which is followed by an intramolecular cyclization where the carboxyl group acts as an internal electrophile, leading to the formation of the five-membered lactone ring.

Isoindolinones are nitrogen-containing analogues of phthalides and are important structural motifs in medicinal chemistry. Modern synthetic approaches allow for their construction from 2-formylbenzoic acid derivatives in a single step via multi-component reactions. A common strategy involves the reaction of 2-formylbenzoic acid with a primary amine and a third component, such as a 1,3-dicarbonyl compound or a secondary phosphine oxide. thieme-connect.comrsc.org In this process, the amine first condenses with the formyl group to form an imine, which then undergoes cyclization with the carboxylic acid group to form the isoindolinone core. The use of this compound in these reactions provides a direct route to isoindolinones bearing a fluorine substituent on the aromatic ring.

| Component 1 | Component 2 | Component 3 | Product Type | Reference |

|---|---|---|---|---|

| 2-Formylbenzoic acid | Primary Amine (e.g., p-toluidine) | 1,3-Dione (e.g., Dimedone) | Substituted Isoindolinone | thieme-connect.com |

| 2-Formylbenzoic acid | Primary Amine (e.g., Butylamine) | Secondary Phosphine Oxide (e.g., Diphenylphosphine oxide) | 3-Oxoisoindolin-1-ylphosphine oxide | rsc.org |

This compound is also a key building block for more complex, nitrogen-containing fused systems like quinazolines . Specifically, it is used in the synthesis of isoindolo[2,1-a]quinazoline derivatives. These syntheses are often achieved through three-component reactions that bring together 2-formylbenzoic acid, an amine, and isatoic anhydride (B1165640). mdpi.comaurigeneservices.com

The proposed mechanism involves the initial reaction of isatoic anhydride with a primary amine to generate a 2-aminobenzamide (B116534) derivative in situ. This intermediate then reacts with 2-formylbenzoic acid. The amino group of the benzamide (B126) condenses with the formyl group, and subsequent intramolecular cyclization and dehydration steps lead to the formation of the fused polycyclic system. aurigeneservices.com This methodology provides an efficient route to structurally complex, fluorinated heterocyclic compounds that are of interest in drug discovery. researchgate.net

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Isatoic anhydride, Amine, 2-Formylbenzoic acid | Acetic Acid, 110 °C | 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione | mdpi.com |

| Isatoic anhydride, Amine, 2-Formylbenzoic acid | Camphor-10-sulfonic acid (CSA), Ethanol, Reflux | 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione | researchgate.net |

| Isatoic anhydride, Amine, 2-Formylbenzoic acid | Sulphonic acid-functionalized Wang resin, Water, 100 °C | Isoindolo[2,1-a]quinazoline-5,11–dione | aurigeneservices.com |

Advanced Spectroscopic and Analytical Characterization of 2 Fluoro 6 Formylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2-Fluoro-6-formylbenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of the molecular framework and electronic environment.

The ¹H and ¹³C NMR spectra of this compound are dictated by the substitution pattern on the benzene (B151609) ring. The presence of three distinct substituents—a fluorine atom, a formyl group, and a carboxylic acid group—results in a complex but interpretable set of signals for the three aromatic protons and nine carbon atoms.

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-3, H-4, and H-5. The chemical shifts are influenced by the electronic effects of the adjacent substituents. The formyl proton (-CHO) will appear as a singlet significantly downfield, typically in the 9-10 ppm range, due to the strong deshielding effect of the carbonyl group. The carboxylic acid proton (-COOH) is also expected to be a broad singlet at a very downfield position, often above 10 ppm, and its exact position can be sensitive to solvent and concentration. The aromatic protons will exhibit splitting patterns (coupling) consistent with their proximity to each other and to the fluorine atom.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will display nine signals. The carbonyl carbons of the carboxylic acid and formyl groups are the most deshielded, appearing at the downfield end of the spectrum (typically 165-195 ppm). The carbon atom directly bonded to the fluorine (C-2) will show a large one-bond coupling constant (¹JC-F), a characteristic feature in the ¹³C NMR of organofluorine compounds. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (nJC-F). The chemical shifts of the ring carbons are influenced by the combined inductive and resonance effects of the three substituents.

Predicted NMR Data for this compound (Note: The following data are estimated based on established substituent effects and data from analogous compounds. Actual experimental values may vary slightly.)

| ¹H NMR Assignments (in DMSO-d₆, 400 MHz) | ||

|---|---|---|

| Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | ~13.5 | br s |

| -CHO | ~10.2 | s |

| H-4 | ~7.9 - 8.1 | t |

| H-3 | ~7.8 - 8.0 | d |

| H-5 | ~7.7 - 7.9 | d |

| ¹³C NMR Assignments (in DMSO-d₆, 100 MHz) | ||

| Carbon | Estimated Chemical Shift (δ, ppm) | Key Couplings |

| C=O (Formyl) | ~192 | - |

| C=O (Carboxylic) | ~167 | - |

| C-2 | ~163 | d, ¹JC-F ≈ 250 Hz |

| C-6 | ~138 | - |

| C-4 | ~136 | - |

| C-5 | ~130 | - |

| C-1 | ~125 | - |

| C-3 | ~118 | d, ²JC-F ≈ 20 Hz |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms in a molecule. The ¹⁹F chemical shift is extremely responsive to changes in electron density caused by substituent effects. For this compound, the fluorine atom is positioned between two strong electron-withdrawing groups (EWGs): the formyl and carboxylic acid groups.

This electronic setup is expected to cause a significant downfield shift in the ¹⁹F NMR spectrum compared to fluorobenzene. The deshielding of the fluorine nucleus occurs due to the inductive withdrawal of electron density by the ortho substituents. In a study of fluorobenzoates, the chemical shift of the fluorine in 2-fluorobenzoate (B1215865) was observed at 6.0 ppm (referenced to NaF), which was downfield relative to other isomers. The addition of another EWG at the other ortho position (C-6) in this compound would be expected to further deshield the fluorine atom, shifting its resonance even further downfield. The precise chemical shift provides a sensitive measure of the net electronic effect of the neighboring functional groups.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal the spin-spin coupling network between protons. For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H-3 with H-4, and H-4 with H-5), confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each aromatic proton signal (H-3, H-4, H-5) to its corresponding carbon signal (C-3, C-4, C-5).

Together, these 2D techniques provide an irrefutable map of the molecular connectivity of this compound.

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups present in a molecule and their bonding arrangements.

The FT-IR and FT-Raman spectra of this compound are dominated by the characteristic vibrations of its three functional groups.

Carboxylic Acid Group (-COOH): This group gives rise to several distinct and intense bands. The O-H stretching vibration appears as a very broad and strong absorption in the FT-IR spectrum, typically spanning from 3300 to 2400 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric structure common in carboxylic acids. The carbonyl (C=O) stretching mode is observed as a very strong, sharp band in the region of 1730-1700 cm⁻¹. A C-O stretching vibration is also expected between 1320 and 1210 cm⁻¹.

Formyl Group (-CHO): The aldehyde C=O stretch typically appears at a slightly higher frequency than the carboxylic acid C=O, often in the 1740-1720 cm⁻¹ range, though conjugation and intramolecular interactions can shift this value. A key diagnostic feature for the aldehyde is the C-H stretch, which usually appears as one or two weaker bands around 2850 and 2750 cm⁻¹.

Fluoro Group (-F): The C-F stretching vibration for aryl fluorides produces a strong band in the FT-IR spectrum, typically found in the 1300-1100 cm⁻¹ region.

Aromatic Ring: The C=C stretching vibrations of the benzene ring appear in the 1600-1475 cm⁻¹ region, while C-H out-of-plane bending vibrations give rise to bands in the 900-690 cm⁻¹ range, which can be indicative of the substitution pattern.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2400 | Strong, Very Broad |

| C=O stretch | 1730 - 1700 | Very Strong | |

| C-O stretch | 1320 - 1210 | Strong | |

| Formyl | C=O stretch | 1740 - 1710 | Strong |

| C-H stretch | 2850 & 2750 | Weak to Medium | |

| Aryl Fluoride (B91410) | C-F stretch | 1300 - 1100 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1475 | Medium to Weak |

| C-H out-of-plane bend | 900 - 690 | Medium to Strong |

The relative orientation of the carboxylic acid and formyl groups is a key structural feature of this compound. Due to the ortho positioning of all three substituents, steric hindrance and potential intramolecular hydrogen bonding play a significant role in determining the molecule's preferred conformation.

Vibrational spectroscopy can be a powerful tool for probing these conformational preferences. Different rotational isomers (conformers) can exhibit subtle but measurable differences in their vibrational frequencies, particularly for the C=O and O-H stretching modes. For instance, the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the oxygen of the formyl group, or between the carboxylic proton and the fluorine atom, would lead to a red-shift (lowering of frequency) and broadening of the O-H stretching band compared to a conformation where no such bond exists. Similarly, the C=O stretching frequencies would be sensitive to these interactions. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation of the molecule in the gas phase or in different solvent environments.

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and elemental composition confirmation of this compound. The fragmentation patterns observed in mass spectrometry provide significant insights into the molecule's structure.

The electron ionization (EI) mass spectrum of this compound is anticipated to exhibit a distinct molecular ion peak. Key fragmentation pathways would likely involve the characteristic losses from both the carboxylic acid and aldehyde functional groups. For the carboxylic acid moiety, prominent fragments are expected from the loss of a hydroxyl radical (M-17) and the entire carboxyl group (M-45). libretexts.org The loss of the formyl group (M-29) is also a probable fragmentation pathway. miamioh.edu

A significant aspect of the fragmentation of ortho-substituted benzoic acids is the "ortho effect," where the proximity of the two functional groups can lead to unique rearrangement and fragmentation patterns not observed in the meta and para isomers. nih.gov This can result in the elimination of small neutral molecules, such as water or carbon monoxide, through intramolecular interactions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₈H₅FO₃]⁺ | 168.0223 | Molecular Ion |

| [C₈H₄FO₂]⁺ | 151.0195 | Loss of -OH |

| [C₇H₄FO]⁺ | 123.0246 | Loss of -COOH |

| [C₇H₅FO₂]⁺ | 139.0246 | Loss of -CHO |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

The purity of this compound is critical for its intended applications, and advanced chromatographic techniques are essential for its assessment and for the isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity analysis of substituted benzoic acids. thermofisher.comhelixchrom.com A reversed-phase HPLC method would be most suitable, likely employing a C18 column. thermofisher.com The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like phosphoric or formic acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape. sielc.com Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl groups are strong chromophores. usda.gov

Gas Chromatography (GC) can also be employed for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). nih.govscholarsresearchlibrary.com Due to the relatively low volatility and potential for thermal degradation of the carboxylic acid, derivatization to a more volatile ester, such as a methyl or trimethylsilyl (B98337) ester, is often necessary. nih.gov This approach allows for high-resolution separation and definitive identification of impurities.

Table 2: Typical Chromatographic Conditions for the Analysis of Substituted Benzoic Acids

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 | Acetonitrile/Water with Acid | UV (254 nm) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov While the specific crystal structure of this compound is not publicly available, the structures of related ortho-substituted benzoic acids, such as o-chlorobenzoic acid, offer valuable insights into the expected solid-state conformation. iucr.orgrsc.org

Table 3: Expected Crystallographic Parameters for this compound (based on analogs)

| Parameter | Expected Feature | Rationale |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzoic acids |

| Space Group | Centrosymmetric | Due to dimer formation |

| Key Intermolecular Interaction | Carboxylic acid dimers (O-H···O) | Strong hydrogen bonding motif |

Computational and Theoretical Investigations of 2 Fluoro 6 Formylbenzoic Acid

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. vjst.vn By approximating the electron density, DFT can predict various properties, including molecular energies, geometries, and reactivity indices. For derivatives of benzoic acid, DFT calculations, often at levels like B3LYP/6-311+G(d,p), have been successfully employed to study substituent effects on acidity and electronic distribution. acs.org

In the case of 2-fluoro-6-formylbenzoic acid, the presence of a fluorine atom, a formyl group, and a carboxylic acid group on the benzene (B151609) ring creates a unique electronic environment. DFT calculations can quantify the electron-withdrawing and -donating effects of these substituents, providing insights into the molecule's reactivity. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. vjst.vn Furthermore, the molecular electrostatic potential (MEP) surface, another output of DFT calculations, can visualize electron-rich and electron-poor regions, highlighting potential sites for intermolecular interactions. vjst.vn

Table 1: Representative DFT Functionals and Basis Sets Used in Benzoic Acid Derivative Studies

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-311+G(d,p) | Acidity and substituent effects acs.org |

| B3LYP | 6-311++G(2d,p) | Geometry optimization and vibrational frequencies vjst.vnvjst.vn |

| UB3LYP | 6-31G+(d,p) | Proton transfer dynamics buketov.edu.kzbuketov.edu.kz |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate predictions of molecular properties.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Theoretical calculations of NMR chemical shifts have become an important tool to assist in the assignment of experimental spectra. nih.gov DFT is commonly used for this purpose, often employing the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com

For fluorinated organic molecules, ¹⁹F NMR is particularly informative, and computational methods can predict these chemical shifts with increasing accuracy. nih.gov The chemical shifts of ¹H and ¹³C nuclei in this compound can also be calculated. By comparing the calculated chemical shifts with experimental data, a more confident assignment of the NMR signals can be made. The accuracy of these predictions depends on the chosen functional and basis set. researchgate.net Studies on similar molecules have shown that good agreement between theoretical and experimental values can be achieved. mdpi.com

Table 2: Common Computational Methods for NMR Chemical Shift Prediction

| Method | Functional/Level of Theory | Basis Set | Application |

|---|---|---|---|

| GIAO | B3LYP | 6-311+G(2d,p) | ¹H NMR chemical shifts of conjugated systems mdpi.com |

| GIAO | M06 | aug-pcS-1 | Proton shifts in thiazole (B1198619) derivatives of 4-formylbenzoic acid researchgate.net |

| CCSD | Various | Various | Reference for ¹⁹F NMR chemical shift calculations nih.gov |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. vscht.czmasterorganicchemistry.com Theoretical vibrational frequency calculations, typically performed using DFT, can predict the positions and intensities of bands in the IR and Raman spectra. nih.govnih.gov These calculations are instrumental in assigning the observed spectral bands to specific molecular vibrations, such as C=O stretches, O-H bends, and C-F stretches. ijtsrd.comspectroscopyonline.com

For this compound, computational analysis can help to disentangle the complex vibrational spectrum arising from its multiple functional groups. The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. nih.gov The potential energy distribution (PED) analysis can further aid in the precise assignment of each vibrational mode. ijtsrd.com

Table 3: Typical Vibrational Frequency Ranges for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3500–2500 (broad) spectroscopyonline.com |

| Carboxylic Acid | C=O stretch | 1710–1680 (aromatic) spectroscopyonline.com |

| Aldehyde | C=O stretch | 1710–1685 vscht.cz |

| Aldehyde | C-H stretch | 2830–2695 vscht.cz |

| Aromatic Ring | C=C stretch | 1600–1400 vscht.cz |

| Fluoro-substituent | C-F stretch | Not specified in search results |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states.

For reactions involving benzoic acid derivatives, such as proton transfer or nucleophilic substitution, DFT calculations can be used to model the reaction pathways. buketov.edu.kzbuketov.edu.kz Transition state theory can then be applied to calculate activation energies and reaction rates. For this compound, computational studies could explore, for example, the mechanism of its synthesis or its participation in subsequent chemical transformations. The analysis of the transition state structure provides crucial information about the geometry and electronic properties of the molecule at the peak of the energy barrier, offering a deeper understanding of the reaction dynamics. buketov.edu.kz

Conformational Landscape and Tautomerism Studies

The conformational landscape of this compound is primarily dictated by the relative orientations of the carboxylic acid and formyl substituents. Intramolecular interactions, such as hydrogen bonding and steric hindrance between the adjacent groups, play a significant role in determining the stability of different conformers.

While specific computational studies on the conformational analysis of this compound are not extensively available in the reviewed literature, insights can be drawn from theoretical investigations of related ortho-substituted benzoic acids and benzaldehydes. For instance, studies on 2-fluorobenzoic acid have explored the rotational isomerism of the carboxylic group, considering the potential for intramolecular hydrogen bonding between the carboxylic proton and the fluorine atom. Similarly, the conformational preferences of ortho-substituted benzaldehydes are known to be influenced by the electronic nature and size of the substituent.

In the case of this compound, several planar and non-planar conformers can be postulated, arising from the rotation around the C-C bonds connecting the substituents to the benzene ring. The relative energies of these conformers would be influenced by:

Intramolecular Hydrogen Bonding: The potential for hydrogen bond formation between the carboxylic acid proton and the oxygen of the formyl group, or between the formyl proton and the carboxylic oxygen.

Steric Repulsion: The spatial clash between the adjacent substituents, which could force one or both groups out of the plane of the benzene ring.

Electronic Interactions: The electronic push-and-pull between the electron-withdrawing fluorine and carboxylic acid groups and the formyl group.

A comprehensive computational study, likely employing Density Functional Theory (DFT) methods, would be necessary to accurately predict the geometries and relative stabilities of these conformers. Such a study would typically involve geometry optimization of all possible conformers and the calculation of their single-point energies to establish the global minimum energy structure.

Tautomerism is another important aspect to consider for this compound. Tautomers are structural isomers that readily interconvert, and in this case, could involve the migration of a proton. While the primary form is the benzoic acid, the presence of the adjacent formyl group could theoretically allow for the formation of a lactol tautomer through an intramolecular cyclization.

| Tautomeric Form | Description |

| Benzoic Acid Form | The standard structure with distinct carboxylic acid and formyl groups. |

| Lactol Form | A cyclic hemiacetal formed by the intramolecular addition of the carboxylic acid's hydroxyl group to the formyl group's carbonyl carbon. |

Computational studies would be invaluable in determining the relative thermodynamic stability of these tautomeric forms. By calculating the Gibbs free energy of each tautomer, it would be possible to predict the equilibrium constant and thus the predominant species under given conditions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.

For this compound, an MEP map would provide valuable insights into its chemical behavior. Based on the known electronic effects of the substituents, the following features would be anticipated on an MEP map:

Negative Potential (Red/Yellow): The oxygen atoms of the carbonyl groups in both the carboxylic acid and formyl moieties would be expected to be regions of high electron density and therefore negative electrostatic potential. These sites would be the most likely targets for electrophilic attack or coordination with metal ions.

Positive Potential (Blue): The hydrogen atom of the carboxylic acid group would exhibit a significant positive potential, highlighting its acidic nature and susceptibility to deprotonation. The hydrogen atom of the formyl group would also likely show a positive potential, though to a lesser extent.

A detailed MEP analysis could provide a quantitative prediction of the most reactive sites for various chemical reactions. For instance, the regions of most negative potential would indicate the preferred sites for protonation or attack by electrophiles, while the regions of most positive potential would highlight the most acidic protons and sites susceptible to nucleophilic attack.

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygens | Negative (Red/Yellow) | Prone to electrophilic attack, protonation |

| Carboxylic Acid Hydrogen | Positive (Blue) | Acidic, site of deprotonation |

| Aromatic Ring | Varied, influenced by substituents | Potential sites for electrophilic aromatic substitution, with reactivity modulated by the combined directing effects of the substituents. |

Strategic Applications of 2 Fluoro 6 Formylbenzoic Acid As a Versatile Synthetic Building Block

Precursor in Complex Organic Synthesis

The strategic placement of three distinct reactive sites on a stable aromatic core makes 2-fluoro-6-formylbenzoic acid a significant tool in modern organic chemistry. It serves as a key intermediate for constructing intricate molecular architectures and for pioneering novel synthetic routes. fluorobenzene.ltd

Modular Construction of Polyfunctionalized Molecules

The compound's utility in modular synthesis stems from the differential reactivity of its functional groups, which can often be addressed selectively.

The Formyl Group (CHO): This aldehyde moiety can undergo a variety of transformations. It can be oxidized to form a second carboxylic acid group, creating a dicarboxylic acid derivative. Conversely, it can be reduced to a hydroxymethyl group (-CH₂OH). Furthermore, it is amenable to reactions such as reductive amination or Wittig reactions, which allow for the introduction of nitrogen-containing fragments or carbon-carbon double bonds, respectively. vulcanchem.com

The Carboxylic Acid Group (COOH): This group is a handle for forming esters, amides, or acid chlorides. This functionality is crucial for coupling the molecule to other synthetic intermediates, for example, through amidation reactions to link with amine-containing structures. ossila.com

The Fluoro Group (F): The fluorine atom activates the aromatic ring for certain reactions and can be a site for nucleophilic aromatic substitution, allowing it to be replaced by other functional groups under specific conditions.

This ability to selectively modify each part of the molecule allows chemists to build complex, polyfunctionalized structures in a controlled, stepwise manner.

Development of New Synthetic Methodologies

The ortho-substitution pattern of this compound presents distinct steric and electronic challenges that drive the development of new synthetic strategies. vulcanchem.com The close proximity of the three functional groups can influence the reactivity of each, requiring carefully optimized conditions and potentially novel catalytic systems to achieve desired transformations with high selectivity and yield. vulcanchem.com Research into the selective manipulation of one functional group without affecting the others on this specific scaffold contributes to the broader field of synthetic methodology. The unique electronic environment created by the adjacent electron-withdrawing fluorine and carboxylic acid groups, alongside the formyl moiety, makes it a model substrate for exploring reaction mechanisms and developing new protocols in organic synthesis. vulcanchem.com

Role in Materials Science Research

While detailed applications in materials science for this specific compound are not extensively documented in the literature, its molecular structure suggests significant potential as an intermediate for creating advanced materials. vulcanchem.comfluorobenzene.ltd

Intermediate for Functional Polymers and Resins

The presence of both a carboxylic acid and a formyl group provides two potential points for polymerization. Following modification, these groups can be used to incorporate the fluorinated aromatic unit into polymer chains. For instance, the carboxylic acid can participate in the formation of polyesters or polyamides. The formyl group, after reduction to an alcohol, could also be used in polyester (B1180765) synthesis. This incorporation could bestow specific properties, such as thermal stability or modified solubility, to the resulting polymer.

Development of Specialty Chemicals with Unique Properties

This compound serves as a precursor for specialty chemicals where precise molecular architecture is key. fluorobenzene.ltd By modifying the functional groups, derivatives can be synthesized for various applications. For instance, related substituted benzoic acids are known to act as ligands in coordination chemistry. researchgate.net The specific electronic properties conferred by the fluoro and formyl substituents could be harnessed to create ligands that form stable complexes with various metals, potentially leading to new catalysts or functional metal-organic frameworks (MOFs).

Intermediate in Advanced Pharmaceutical Research

Substituted fluorobenzoic acids are a well-established class of building blocks in medicinal chemistry, and this compound is a valuable intermediate in this domain. vulcanchem.comfluorobenzene.ltd Its structure allows for its incorporation into larger, biologically active molecules.

The compound's true value lies in its role as a starting material for drug candidates. By analogy, the closely related compound 2-fluoro-6-methylbenzoic acid is a key building block in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor and Avacopan, a drug used to treat vasculitis. ossila.com The this compound molecule offers a similar scaffold but with a formyl group that provides different synthetic possibilities compared to a methyl group. vulcanchem.com The formyl moiety can be used to append various pharmacophores through reactions like reductive amination, potentially targeting allosteric binding sites on proteins. vulcanchem.com The fluorine atom itself is a common feature in modern pharmaceuticals, often introduced to improve metabolic stability or binding affinity.

Research on related fluorinated benzoic acid derivatives has shown their utility in creating selective inhibitors for enzymes like adenylyl cyclase 1 (for chronic pain) and other protein kinases, highlighting the broad potential of this class of compounds in drug discovery. ossila.com

Interactive Data

The table below summarizes the potential synthetic transformations and applications of this compound discussed in this article.

| Functional Group | Potential Reaction | Resulting Group/Application | Relevant Field |

| Formyl (-CHO) | Oxidation | Carboxylic Acid (-COOH) | Organic Synthesis |

| Reduction | Hydroxymethyl (-CH₂OH) | Organic Synthesis, Materials Science | |

| Reductive Amination | Amine derivatives | Pharmaceutical Research | |

| Wittig Reaction | Alkene derivatives | Organic Synthesis | |

| Carboxylic Acid (-COOH) | Esterification/Amidation | Esters/Amides | Organic Synthesis, Pharmaceuticals |

| Polymerization | Polyesters, Polyamides | Materials Science | |

| Fluoro (-F) | Nucleophilic Substitution | Various substituted derivatives | Organic Synthesis |

Synthesis of Key Pharmacophore Scaffolds

The distinct reactivity of the carboxylic acid and aldehyde moieties on the this compound scaffold allows for its use in the synthesis of a wide array of pharmacologically relevant structures. The carboxylic acid can readily undergo esterification or amidation, while the formyl group is amenable to reactions such as reductive amination and Wittig olefination. This dual functionality enables the molecule to act as a linchpin, connecting different pharmacophoric elements.

For instance, analogous structures like 2-fluoro-6-methylbenzoic acid are utilized as key building blocks in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors and the approved drug Avacopan, which is used to treat ANCA-associated vasculitis. ossila.com In these syntheses, the carboxylic acid group is typically activated and coupled with an amine-containing fragment to form a crucial amide bond. ossila.com By analogy, the formyl group of this compound provides an additional site for modification, allowing for the introduction of diverse chemical groups to build complex heterocyclic systems or append side chains that can interact with biological targets.

The strategic application of its functional groups is detailed in the table below.

| Functional Group | Reaction Type | Resulting Structure/Scaffold | Potential Pharmacophore |

| Carboxylic Acid | Amidation | Benzamide (B126) | Can mimic peptide bonds, hydrogen bond donor/acceptor |

| Formyl Group | Reductive Amination | Benzylamine (B48309) | Introduces basic nitrogen, key for salt formation and target binding |

| Formyl Group | Wittig Reaction | Styrene derivative | Introduces a rigid alkene linker |

| Both Groups | Condensation with diamines | Dihydroquinazolinone | Fused heterocyclic scaffold common in kinase inhibitors |

Analog Generation and Structure-Activity Relationship Studies (focus on synthesis)

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, involving the synthesis and evaluation of a series of related compounds (analogs) to determine which chemical features are critical for biological activity. mdpi.com this compound is an ideal starting scaffold for generating such analog libraries due to its two distinct functional handles.

Systematic modifications can be made to each part of the molecule:

Carboxylic Acid Modifications: A library of amides can be generated by coupling the carboxylic acid with a diverse set of primary and secondary amines. This allows for the exploration of how changes in the size, lipophilicity, and hydrogen bonding capacity of this part of the molecule affect target binding.

Formyl Group Modifications: The aldehyde can be converted into a wide range of functionalities. Reductive amination with various amines introduces different substituents on a benzylamine core. Alternatively, Wittig-type reactions can install various unsaturated side chains. The aldehyde can also be oxidized to a second carboxylic acid or reduced to a benzyl (B1604629) alcohol, providing further opportunities for derivatization.

Aromatic Ring Modifications: While the parent scaffold is defined, in more advanced studies, the fluorine atom's position could be moved, or additional substituents could be added to the aromatic ring to probe electronic and steric effects. The presence of an ortho-fluoro substituent can influence the conformation and potency of a molecule by affecting interactions within a binding pocket. dundee.ac.uk

The synthetic pathways for analog generation are summarized in the following table.

| Starting Moiety | Synthetic Transformation | Reagents | Resulting Analog Class | Purpose in SAR |

| Carboxylic Acid | Amide Coupling | Library of R¹R²NH, coupling agents (e.g., HATU) | 2-Fluoro-6-formylbenzamides | Explore H-bonding, steric bulk at the amide position |

| Formyl Group | Reductive Amination | Library of R³NH₂, reducing agent (e.g., NaBH(OAc)₃) | N-Substituted 2-aminomethyl-6-fluorobenzoic acids | Introduce diverse side chains, vary basicity and polarity |

| Formyl Group | Wittig Olefination | Library of phosphonium (B103445) ylides (Ph₃P=CHR⁴) | 2-Fluoro-6-vinylbenzoic acids | Alter geometry, introduce rigid linkers |

| Formyl Group | Oxidation | Oxidizing agent (e.g., KMnO₄) | 2-Fluoro-1,3-benzenedicarboxylic acid | Introduce a second acidic site |

Precursor for Targeted Protein Degraders (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A typical PROTAC consists of a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a chemical linker connecting them.

This compound is a promising precursor for PROTAC synthesis. vulcanchem.com Its bifunctional nature allows it to be incorporated as part of the linker or as a scaffold to which the warhead and E3 ligase ligand are attached. The synthetic utility lies in the orthogonal reactivity of its two functional groups. For example, the carboxylic acid can be used to form a stable amide bond with the warhead or a component of the linker. Subsequently, the formyl group provides a versatile handle for attaching the E3 ligase ligand, often through reductive amination, which is a robust and high-yielding reaction. vulcanchem.com This sequential reaction strategy allows for the controlled and modular assembly of the final PROTAC molecule.

The potential synthetic utility in PROTAC construction is outlined below.

| Molecular Component | Role of this compound | Synthetic Step |

| Warhead-Linker Synthesis | Carboxylic acid serves as an anchor point | Amide coupling with an amine-functionalized warhead. |

| Linker-E3 Ligand Synthesis | Formyl group serves as a conjugation site | Reductive amination with an amine-functionalized linker leading to the E3 ligase ligand. |

| Complete PROTAC Assembly | The scaffold connects all three components | Stepwise synthesis allows for modular assembly and optimization of linker length and composition. |

Future Research Directions and Emerging Trends for 2 Fluoro 6 Formylbenzoic Acid

Development of Sustainable and Green Synthetic Routes

The current synthesis of specialty aromatic compounds often relies on multi-step processes that utilize harsh reagents and generate significant waste. Future research will likely focus on developing more environmentally benign and efficient synthetic pathways to 2-fluoro-6-formylbenzoic acid and its derivatives. A key trend in this area is the utilization of renewable feedstocks and green oxidation technologies.

One promising approach involves the use of lignin-based benzoic acid derivatives as starting materials. rsc.org Lignin, a complex polymer abundant in biomass, can be broken down into simpler aromatic compounds, which can then be functionalized. rsc.org Research into the selective oxidation of lignin-derived precursors could provide a sustainable route to compounds like this compound.